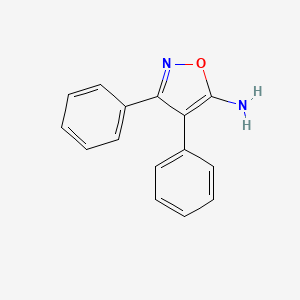

3,4-Diphenylisoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazoles, including 3,4-Diphenylisoxazol-5-amine, are heterocyclic compounds featuring a nitrogen and oxygen in a five-membered ring. These compounds are of significant interest due to their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives, like 3,4-Diphenylisoxazol-5-amine, often involves cyclization reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes. A novel strategy involves tandem catalytic isomerization and 1,3-dipolar cycloaddition, utilizing rhodium and ruthenium complexes for the synthesis of 5-aminoisoxazolines, a close relative to 3,4-Diphenylisoxazol-5-amine (Bujak et al., 2010).

Molecular Structure Analysis

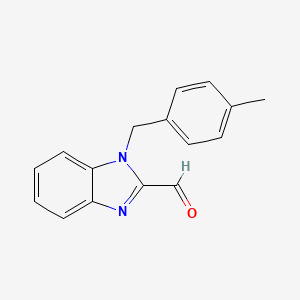

The molecular structure of isoxazole derivatives can be explored through various spectroscopic techniques and crystallography. For example, the structure of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a compound with a similar complex aromatic substitution pattern, shows an antiperiplanar conformation of terminal groups in the solid state (Li et al., 2012).

Chemical Reactions and Properties

Isoxazole rings can undergo various chemical reactions, including nucleophilic addition, electrophilic substitution, and cycloaddition. These reactions can significantly alter the compound's chemical properties, enabling the synthesis of a wide array of derivatives with desired biological or chemical properties.

Physical Properties Analysis

The physical properties of isoxazole derivatives like 3,4-Diphenylisoxazol-5-amine, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties can be determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray crystallography.

Chemical Properties Analysis

The chemical properties of isoxazoles, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, are influenced by the substitution pattern on the ring. For instance, the photolysis of 2,4-Diphenylisoxazol-5(2H)-one highlights the role of substituents in determining the pathways and products of photochemical reactions (Ang & Prager, 1998).

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 3,4-Diphenylisoxazol-5-amine is utilized in the synthesis of various complex molecules, including pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, through one-pot multi-component reactions, offering mild conditions and good yields (Shaabani et al., 2009).

Photolytic Processes

- The photolysis of related compounds, such as 2,4-Diphenylisoxazol-5(2H)-one, has been studied, revealing insights into singlet and triplet state photolytic processes and isomerization pathways (Ang & Prager, 1998).

Solvent Effects in Chemical Reactions

- Research has also delved into the solvent effects on chemical reactions, such as the rearrangement of related compounds in ionic liquids, demonstrating faster reactions in these solvents compared to conventional ones (D’Anna et al., 2005).

Catalysis in Organic Synthesis

- The compound is used in the field of organometallics, particularly in catalysis. For example, cationic Rh(I) and Ir(I) complexes involving related ligands have been synthesized and utilized as effective catalysts in intramolecular hydroamination reactions (Field et al., 2005).

Asymmetric Allylic Amination

- In asymmetric allylic amination, compounds like 1,3-diphenylallylethyl carbonate have been catalyzed using palladium complexes containing ligands derived from similar molecular structures, achieving high enantioselectivity (Togni et al., 1996).

Addition Reactions with Amines

- Addition reactions of amines to the CN double bond of related thiadiazole derivatives have been explored, providing insights into the reaction mechanisms and equilibrium constants (Caram et al., 2003).

Nucleophilic Reactions

- Nucleophilic reactions of primary amines with related tetrazolium salts lead to the formation of various heterocyclic compounds, demonstrating diverse reaction pathways (Araki et al., 2009).

Oxidation Reactions

- Oxidation reactions involving tertiary amines and sulfides with related diphenyl-pyrazole compounds have been studied, yielding amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-diphenyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHYWOWFEGPIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359921 |

Source

|

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diphenylisoxazol-5-amine | |

CAS RN |

52392-73-1 |

Source

|

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)